molecular formula C9H11BBrFO3 B1286891 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid CAS No. 1072951-75-7

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Cat. No. B1286891
CAS RN: 1072951-75-7
M. Wt: 276.9 g/mol
InChI Key: UVXVGFZUDLIHKI-UHFFFAOYSA-N
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Description

The compound "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid" is a boronic acid derivative characterized by the presence of bromo and fluoro substituents on the phenyl ring, as well as an isopropoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds . The presence of halogen substituents can significantly influence the reactivity and stability of these compounds .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids often involves the use of halogenated starting materials and subsequent functional group transformations. For example, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was achieved through a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and finally, substitution by a borono group, followed by bromination . Similarly, the synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, has been developed through halodeboronation reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . X-ray analyses have revealed diverse solid-state molecular structures, ranging from planar open forms to cyclic oxaborole derivatives . The presence of halogen atoms can lead to various interactions, including hydrogen bonding and repulsive interactions, which can influence the overall molecular conformation .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions, including cycloadditions and coupling reactions. For instance, 2-bromophenylboronic acids have been used in rhodium-catalyzed cycloadditions to construct multi-substituted dihydronaphthalene scaffolds . Additionally, nickel-catalyzed coupling reactions of α-bromo-α-fluoroketones with arylboronic acids have been reported, providing an efficient pathway to synthesize α-fluoroketones . These reactions highlight the reactivity of bromo- and fluoro-substituted phenylboronic acids in forming complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylboronic acids are influenced by the nature and position of the substituents. For example, the pKa values, tautomeric equilibria, and molecular structures of fluoro-substituted 2-formylphenylboronic acids have been extensively studied . The fluorine atoms can affect the acidity and stability of the boronic acid, as well as its tautomeric preferences . The optically active halogenophenyl compounds have also been investigated for their anti-inflammatory properties, indicating potential pharmacological applications .

Scientific Research Applications

Halodeboronation and Cross-Coupling Reactions

Facile Synthesis and Application in Organic Chemistry

The boronic acid moiety of "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid" is instrumental in halodeboronation reactions, where it undergoes transformation to more reactive halogenated compounds under specific conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the compound's utility in generating aryl bromides and chlorides with good yields, highlighting its versatility in organic synthesis and functional group transformations (Szumigala, Devine, Gauthier, & Volante, 2004).

Synthesis of Heterocycles and Pyridines

Versatile Synthesis of Pyridines and Pyridones

The compound is a precursor in the synthesis of various heterocycles, including pyridines and pyridones, through lithiation and subsequent reaction with trimethylborate, followed by Suzuki coupling reactions. Such transformations are crucial for creating complex heterocyclic frameworks that serve as core structures in numerous pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Antifungal Activity

Pharmacological Applications

Certain phenylboronic acids, including derivatives similar to "this compound," exhibit notable antifungal activity. The structure-activity relationship within these compounds suggests potential for the development of new antifungal agents, with modifications on the boronic acid and halogenated phenyl groups playing a significant role in their efficacy and specificity (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

Material Science and Conducting Polymers

Tuning Electronic Properties

Research into conducting polymers has explored the role of halogen and alkoxy substitutions on phenylboronic acids for controlling the electronic properties of the resulting polymers. This area of study is crucial for the development of new materials with specific electrical, optical, and physicochemical properties, tailored for applications in electronics, optoelectronics, and energy storage devices (Krebs & Jørgensen, 2002).

properties

IUPAC Name

(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVGFZUDLIHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584767
Record name {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-75-7
Record name B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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